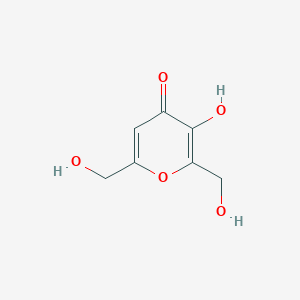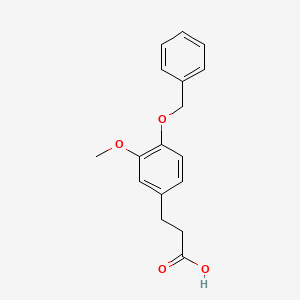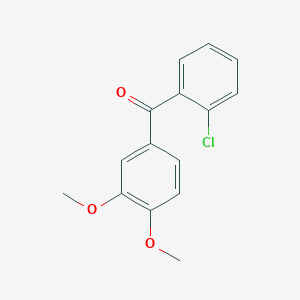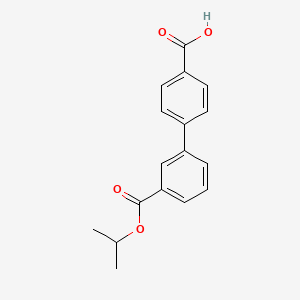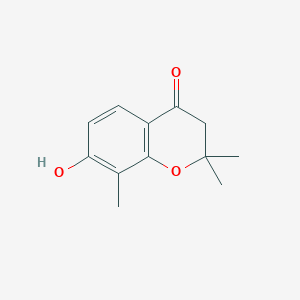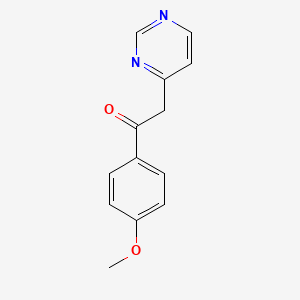
1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone
描述
The compound “1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone” likely belongs to a class of organic compounds known as aromatic ketones. These compounds contain a ketone group conjugated with an aromatic ring . The “4-Methoxyphenyl” part suggests the presence of a methoxy group (-OCH3) attached to a phenyl group (a benzene ring). The “2-pyrimidin-4-ylethanone” part suggests the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the ketone group, the methoxy group, and the pyrimidine ring. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties (as determined by techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, and NMR spectroscopy) .科学研究应用
1. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
- Application : This compound is a heterocycle based on the 1,2,3-triazole moiety, which has been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
- Method of Application : The method involved the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1 H-1,2,3-triazol-4-yl)-1-phenyl-1 H-pyrazole-4-carbaldehyde and 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h .
- Results : The reaction yielded a new heterocycle in a 95% yield. The structure of the newly synthesized heterocycle was confirmed through X-ray diffraction and spectral analyses .
2. 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
- Application : This compound is a heterocycle containing the 1,2,3-triazole moiety, which is known to display significant biological activities . Several medications such as tazobactam and carboxyamidotriazole contain the 1,2,3-triazole unit in their skeletons .
- Method of Application : The reaction involved equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1 H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 h in the presence of concentrated hydrochloric acid .
- Results : The reaction produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1 H-1,2,3-triazole-4-carbohydrazide with an 88% yield. The structure was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
3. Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15
- Application : This research focused on the substrate-specific inhibition of the enzyme ALOX15, which is involved in lipid peroxidation and plays a variable role in different cancer and inflammation models . The study aimed to define a common pharmacophore for this allosteric inhibition .
- Method of Application : The study involved the preparation of 4-methoxyphenyl-1H-indole- and 4-methoxyphenyl-1H-imidazole containing ALOX15 inhibitors . In silico docking studies and molecular dynamics simulations were used to understand the enzyme–inhibitor interactions .
- Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives . The chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
4. Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol
- Application : This research used L. senmaizuke for the asymmetric bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol . This process is important for the production of enantiopure compounds, which have significant applications in the pharmaceutical industry .
- Method of Application : The study involved the use of L. senmaizuke as a whole-cell approach for the bioreduction . The design parameters, such as incubation period, pH, agitation speed, and temperature, were optimized .
- Results : The study successfully demonstrated the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol .
5. Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
- Application : This compound is a heterocycle containing the 1,2,3-triazole moiety, which is known to display significant biological activities . Several medications such as tazobactam and carboxyamidotriazole contain the 1,2,3-triazole unit in their skeletons .
- Method of Application : The reaction involved equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 h in the presence of concentrated hydrochloric acid .
- Results : The reaction produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with an 88% yield. The structure was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
6. Optimization of Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol
- Application : This research used L. senmaizuke for the asymmetric bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol . This process is important for the production of enantiopure compounds, which have significant applications in the pharmaceutical industry .
- Method of Application : The study involved the use of L. senmaizuke as a whole-cell approach for the bioreduction . The design parameters, such as incubation period, pH, agitation speed, and temperature, were optimized .
- Results : The study successfully demonstrated the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol .
安全和危害
未来方向
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its pharmacological properties, and testing its efficacy and safety in preclinical and clinical trials .
属性
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-10(3-5-12)13(16)8-11-6-7-14-9-15-11/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSLFIYDCIZOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375481 | |
| Record name | 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone | |
CAS RN |
36827-95-9 | |
| Record name | 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



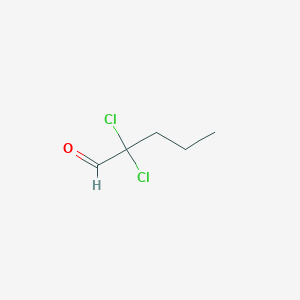
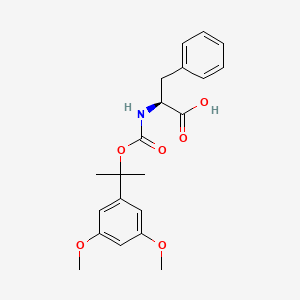
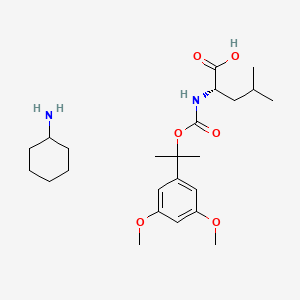
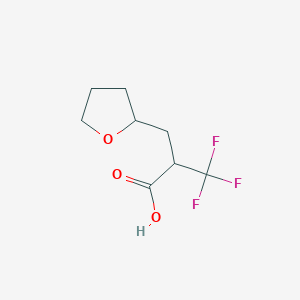
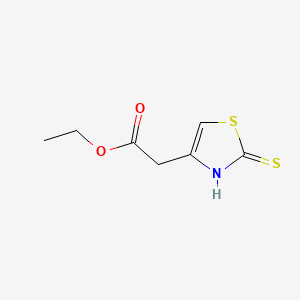
![1H-Pyrrole-3-carboxylicacid, 1-[2-[[(2,6-dichlorophenyl)methyl]thio]ethyl]-2-methyl-5-phenyl-](/img/structure/B1597647.png)
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1597649.png)
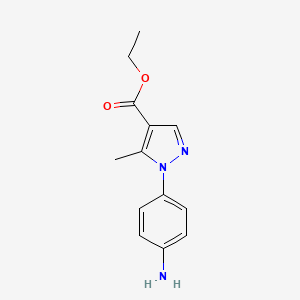
![1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione](/img/structure/B1597653.png)
